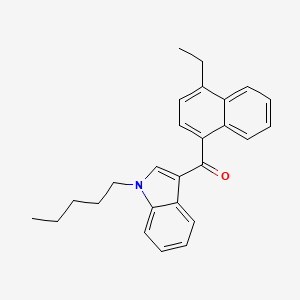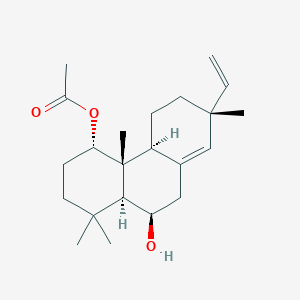
LOR-500
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
LOR-500 is a first-in-class small molecule inhibitor of maternal embryonic leucine zipper kinase (MELK). MELK plays an important role in cancer cell cycle, signaling pathways, and stem cells. MELK is highly expressed in several cancer types and its expression correlates with poor prognosis in glioma and breast cancer. These findings provide strong support that selective targeting of MELK may be an effective cancer treatment strategy. (source: http://www.lorusthera.com/products-technology/lor-500.php).
Scientific Research Applications
Genome-Wide Analysis with Formalin-Fixed, Paraffin-Embedded Tissue : Jacobs et al. (2007) explored the use of formalin-fixed, paraffin-embedded (FFPE) tissue for integrated analysis of genotype, loss of heterozygosity, and copy number using oligonucleotide microarrays. This method, including over 500K single nucleotide polymorphisms, can be used with FFPE-derived samples to produce genotype, copy number, and LOH predictions, providing guidelines for applications of these samples (Jacobs et al., 2007).
Cooling Characteristics in Research Reactors : Ito and Saito (2016) investigated the natural convection heat transfer characteristics using a simulated fuel assembly, aiming to enhance safety in research reactors like the Kyoto University Research Reactor during loss of coolant accidents. This research contributes to a better understanding of cooling features and meltdown prevention during emergencies (Ito & Saito, 2016).
Simulation of Loss of Flow Accident Scenarios : Hedayat (2019) conducted simulations to assess safety against Loss of Flow Accident (LOFA) scenarios in a 5 MW open pool type research reactor. This work is crucial for the safety assessment of research reactors, offering insights into reactor response under various LOFA scenarios (Hedayat, 2019).
Magnetic Control in Satellite Stabilization : Kou et al. (2016) studied the application constraints of the Linear Quadratic Regulator (LQR) method for three-axis stabilization magnetic control in satellites, specifically analyzing the KT-1A satellite. This research identifies critical conditions that may impact satellite attitude control and operational efficiency (Kou et al., 2016).
Lattice Oxygen Redox in Lithium-Ion Batteries : Chen et al. (2021) discussed the potential and challenges of lattice oxygen redox (LOR) in the development of high-energy-density cathode materials for lithium-ion batteries. This review focuses on the intrinsic science behind LOR activity and its implications for practical applications (Chen et al., 2021).
properties
Product Name |
LOR-500 |
|---|---|
Molecular Formula |
Unknown |
Molecular Weight |
0.0 |
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LOR500; LOR 500; LOR-500. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)


![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)
